(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride
Description
®-(-)-LY 426965 dihydrochloride is a selective antagonist of the 5-HT1A receptor. This compound is the less active R-(-)-enantiomer of (±)-LY 426965, in comparison with its opposite (S)-(+)-enantiomer . It has been studied for its potential effects on nicotine withdrawal and interactions with fluoxetine .
Properties
IUPAC Name |
(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2.2ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;2*1H/t28-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAFGTLMPGKRHD-QDSLRZTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ®-(-)-LY 426965 dihydrochloride involves several steps, including the resolution of racemic mixtures and the use of specific reagents to achieve the desired enantiomeric purity. The exact synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Chemical Reactions Analysis
®-(-)-LY 426965 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Pharmacological Properties
This compound functions as a selective antagonist of the serotonin 1A receptor, influencing various cellular processes by modulating serotonin signaling pathways. Its ability to bind to but not activate serotonin receptors allows it to block the actions of serotonin, making it a candidate for research into treatments for conditions such as anxiety and depression .
Neuropharmacology
The compound has been investigated for its potential role in treating psychiatric disorders. By targeting serotonin receptors, it may help in alleviating symptoms associated with anxiety and mood disorders. Studies have shown that compounds like LY-426965 can effectively modulate serotonergic activity, providing insights into new therapeutic strategies .
Analgesic Studies
Research has indicated that this compound may possess analgesic properties. It has been explored in various studies focusing on pain management, particularly in conditions where traditional analgesics are ineffective or cause undesirable side effects. The pharmacokinetics and efficacy of this compound in pain models are areas of ongoing investigation .
Drug Development
LY-426965 serves as a model compound in drug development studies aimed at designing new medications with improved efficacy and safety profiles. Its structure provides a basis for synthesizing derivatives that might enhance its pharmacological effects or reduce side effects associated with serotonin receptor antagonism .
Case Studies
Several case studies highlight the applications of (2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one; dihydrochloride:
Mechanism of Action
®-(-)-LY 426965 dihydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By blocking this receptor, ®-(-)-LY 426965 dihydrochloride can modulate the effects of serotonin and other neurotransmitters .
Comparison with Similar Compounds
®-(-)-LY 426965 dihydrochloride is compared with other similar compounds, such as:
(S)-(+)-LY 426965: The more active enantiomer of (±)-LY 426965.
WAY-100635: Another selective 5-HT1A receptor antagonist.
NAN-190: A partial agonist of the 5-HT1A receptor.
These comparisons highlight the unique properties of ®-(-)-LY 426965 dihydrochloride, particularly its selectivity and lower activity compared to its enantiomer .
Biological Activity
(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one, commonly referred to as LY-426965, is a compound known for its selective activity on serotonin receptors, particularly the 5-HT1A receptor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : (2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one
- CAS Number : 228418-83-5
- Molecular Formula : C28H38N2O2
- Molecular Weight : 434.614 g/mol
LY-426965 functions primarily as a 5-HT1A receptor antagonist . This receptor plays a crucial role in various physiological processes, including mood regulation, anxiety, and satiety. The antagonistic action of LY-426965 can lead to increased postsynaptic serotonin function, which may have implications for treating mood disorders and anxiety-related conditions.
Pharmacokinetics
The pharmacokinetic profile of LY-426965 indicates that it is:
- Orally bioavailable , allowing for convenient administration.
- Involved in metabolic pathways related to serotonin signaling.
Studies show that the compound's efficacy can be influenced by environmental factors and the presence of other drugs, such as paroxetine, which may alter its pharmacological effects.
Effects on Behavior and Physiology
Research has demonstrated that LY-426965 can influence various behavioral and physiological outcomes:
- Anxiety Reduction : In rodent models, administration of LY-426965 has been associated with decreased anxiety-like behaviors.
- Food Intake Regulation : The compound has shown potential in reducing food intake through its action on serotonin pathways .
- Erectile Function : Some studies suggest that it may enhance erectile function in specific animal models, indicating a broader therapeutic potential beyond mood disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of LY-426965:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of the compound?
- Methodology : Focus on reaction conditions such as solvent selection (e.g., dichloromethane for nucleophilic substitutions ), temperature control (room temperature vs. reflux), and stoichiometric ratios of intermediates. Purification steps should include recrystallization or chromatography (e.g., HPLC with methanol-buffer mobile phases ). Monitor enantiomeric purity using chiral stationary phases, as the (2R)-configuration is critical for activity.
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- Methodology :
- HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) with UV detection at 254 nm .
- NMR/FT-IR : Confirm the presence of the 2-methoxyphenylpiperazine moiety via characteristic aromatic proton shifts (δ 6.8–7.4 ppm) and carbonyl stretching (~1680 cm⁻¹).
- X-ray crystallography : Resolve stereochemical ambiguities by co-crystallizing the compound with trifluoroacetate counterions, as demonstrated for analogous piperazinium salts .
Q. How can impurities arising during synthesis be identified and quantified?
- Methodology :
- LC-MS : Detect byproducts such as des-methyl analogs or hydrolyzed intermediates using high-resolution mass spectrometry. Reference pharmacopeial guidelines for impurity thresholds (e.g., ≤0.15% for specified impurities ).
- Spiking experiments : Compare retention times with synthetic impurity standards (e.g., 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3-one ).
Advanced Research Questions
Q. How can contradictions in receptor binding data across studies be resolved?
- Methodology :
- Standardized assays : Use radioligand binding assays with consistent membrane preparations (e.g., CHO cells expressing human 5-HT1A receptors).
- Control for salt form : Compare dihydrochloride vs. freebase activity, as counterions may influence solubility and receptor interactions .
- Molecular docking : Validate binding poses using crystal structures of related piperazine derivatives (e.g., 4-(2-Methoxyphenyl)piperazin-1-ium complexes ).
Q. What strategies are effective for evaluating metabolic stability in physiological conditions?
- Methodology :
- Microsomal incubations : Assess hepatic clearance using rat or human liver microsomes with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS.
- pH-dependent stability : Test degradation kinetics in buffers simulating gastric (pH 1.2–3.0) and intestinal (pH 6.8) environments .
Q. How can enantiomeric excess (ee) be maintained during scale-up synthesis?
- Methodology :
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereoselective formation of the (2R)-methylphenyl group.
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to monitor ee ≥98% .
Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding, brain penetration, and half-life in rodent models.
- Metabolite identification : Use high-resolution LC-MS to detect active metabolites (e.g., N-demethylated derivatives) that may contribute to efficacy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
